Scientific Field: Material Chemistry
Summary of the Application: 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence.
Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures.
Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°.
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of the Application: Trifluoromethylpyridines, which can be synthesized from related compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients.
Methods of Application: Various methods of synthesizing 2,3,5-DCTF, a derivative of trifluoromethylpyridine, have been reported.
Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.
Scientific Field: Organic Chemistry
Summary of the Application: 1,3,5-Tris(trifluoromethyl)benzene, a compound related to “1,3-Dichloro-2,4-bis(trifluoromethyl)benzene”, can be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid.
Methods of Application: The synthesis involves reacting 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide.
Results or Outcomes: The result of this reaction is 2,4,6-tris(trifluoromethyl)benzoic acid.
Scientific Field: Agrochemical Industry
Summary of the Application: Trifluoromethylpyridines, which can be synthesized from related compounds, are used in the synthesis of active agrochemical ingredients.
Methods of Application: One example is Fluazinam, a potent fungicide that interferes with the biochemistry of respiration.
Results or Outcomes: Fluazinam has been discovered by ISK and is widely used in the agrochemical industry.
1,3-Dichloro-2,4-bis(trifluoromethyl)benzene, also known as Halon 2402, is a colorless liquid classified under chlorofluorocarbons. Its molecular formula is C₈H₂Cl₂F₆, with a molecular weight of approximately 283 g/mol. The compound features a benzene ring substituted with two chlorine atoms and two trifluoromethyl groups at the 2, 4, and 1, 3 positions, respectively. This unique arrangement contributes to its chemical properties and potential applications in various fields.
Currently, there is no scientific literature available describing a specific mechanism of action for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene.
As with any new chemical compound, potential safety hazards should be considered. Due to the presence of chlorine atoms, the compound might be corrosive and could irritate skin and eyes upon contact. The trifluoromethyl groups might also contribute to its reactivity. In the absence of specific data, it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until more information becomes available [].
These reactions are essential for synthesizing more complex organic molecules and intermediates .
Various synthesis methods for 1,3-dichloro-2,4-bis(trifluoromethyl)benzene have been reported:
These methods highlight the versatility in synthesizing this compound for industrial applications.
1,3-Dichloro-2,4-bis(trifluoromethyl)benzene has several applications:
Interaction studies involving 1,3-dichloro-2,4-bis(trifluoromethyl)benzene focus on its reactivity with other compounds. Research indicates that it can interact with nucleophiles and electrophiles in organic synthesis. Moreover, its role as a catalyst in oxidation processes highlights its potential for facilitating complex chemical transformations .
Several compounds share structural similarities with 1,3-dichloro-2,4-bis(trifluoromethyl)benzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1,4-Dichloro-2-(trifluoromethyl)benzene | Contains one less chlorine atom | More stable due to fewer reactive sites |
| 1-Chloro-2-(trifluoromethyl)benzene | Fewer halogen substitutions | Exhibits different reactivity patterns |
| Benzene-1,3-dicarbonitrile | Contains cyano groups instead of halogens | Different chemical behavior and applications |
These compounds demonstrate variations in reactivity and application potential due to their distinct substituents. The unique combination of two trifluoromethyl groups alongside dichlorination makes 1,3-dichloro-2,4-bis(trifluoromethyl)benzene particularly valuable in specific industrial contexts .
The physical state and appearance of 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene under standard conditions have not been systematically documented in the available literature. Based on the structural similarity to related compounds and the molecular weight of 282.99 g/mol [1] [2], this compound is expected to exist as a solid or liquid at room temperature. The presence of two chlorine atoms and two trifluoromethyl groups significantly influences the intermolecular forces and physical properties of the molecule.
Related compounds provide some guidance regarding expected physical characteristics. For comparison, 1,3-Bis(trifluoromethyl)benzene appears as a colorless to slightly yellow, clear liquid with a melting point of -37.4°C and a boiling point of approximately 116°C [3] [4]. The addition of chlorine atoms in the 1,3-positions of 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene would be expected to increase the molecular weight and alter the physical state, potentially resulting in a higher melting point and different appearance characteristics.
Critical constants and detailed phase behavior data for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene are not available in the current literature. The determination of critical temperature, critical pressure, and critical density requires specialized experimental techniques or advanced computational methods that have not been applied to this specific compound.
Phase behavior studies of similar halogenated aromatic compounds suggest that the presence of both chlorine atoms and trifluoromethyl groups would significantly affect the critical properties. Research on dichlorinated substituted benzenes has shown that phase transitions can be complex and depend heavily on the substitution pattern [5] [6]. The bis(trifluoromethyl) substitution pattern is expected to influence the vapor-liquid equilibrium and critical behavior substantially.
The melting point of 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene has not been experimentally determined or reported in the available literature. The boiling point data is limited to reduced pressure conditions, with a reported value of 98°C at 40 torr [1] [2]. This reduced pressure boiling point suggests that the atmospheric pressure boiling point would be significantly higher, likely in the range of 150-200°C based on similar compounds.
Comparative analysis with related structures provides insight into expected values. The compound 1,3-Bis(trifluoromethyl)benzene has a melting point of -37.4°C and a boiling point of 116°C [3] [4]. The addition of two chlorine atoms would be expected to increase both the melting and boiling points due to increased molecular weight and stronger intermolecular forces.
Specific heat capacity measurements for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene are not available in the literature. Heat capacity data for related compounds suggest that the presence of trifluoromethyl groups and chlorine atoms would significantly affect the thermal properties.
Studies on dichlorinated substituted benzenes have shown that heat capacity measurements can be obtained using differential scanning calorimetry (DSC) techniques [5] [6]. The research on related compounds indicates that crystalline isobaric molar heat capacities can be determined experimentally, and these values are essential for understanding the thermodynamic behavior of the compound.
Enthalpy of vaporization and sublimation data for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene are not available in the current literature. These thermodynamic parameters are crucial for understanding the phase behavior and energy requirements for phase transitions.
Research on related halogenated aromatic compounds has demonstrated that vaporization enthalpies can be determined through vapor pressure measurements over a range of temperatures [9] [6]. The study of dichlorinated substituted benzenes showed that standard molar enthalpies of sublimation and vaporization can be derived from experimental vapor pressure results using appropriate thermodynamic relationships.
Viscosity measurements for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene are not available in the literature. The dynamic viscosity of this compound would be expected to be influenced by the molecular size, shape, and intermolecular forces resulting from the chlorine and trifluoromethyl substituents.
Related studies on halogenated aromatic compounds have shown that viscosity can be measured using standard techniques and that the presence of multiple halogen substituents generally increases the viscosity compared to unsubstituted benzene [10].
Thermal conductivity data for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene have not been reported in the available literature. The thermal conductivity of organic compounds is typically influenced by molecular structure, density, and intermolecular forces.
Diffusion coefficient measurements for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene are not available in the current literature. Gas-phase diffusion coefficients can be estimated using theoretical methods such as Fuller's method, which has been applied to halogenated organic compounds [11].
Research on halogenated organic compounds has shown that diffusion coefficients can be estimated using molecular parameters and that the presence of multiple halogen atoms affects the diffusion behavior in various media [11] [12].
Solubility parameters and behavior in various solvents for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene have not been systematically studied or reported in the available literature. The solubility characteristics would be expected to reflect the compound's highly fluorinated and chlorinated nature.
Based on the behavior of related compounds, 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene would be expected to exhibit poor water solubility due to its hydrophobic nature. The compound would likely be soluble in nonpolar organic solvents such as chlorinated solvents, aromatic hydrocarbons, and fluorinated solvents [13].
Partition coefficient data, particularly the octanol-water partition coefficient (logP), for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene are not available in the literature. The logP value would be expected to be high due to the lipophilic nature of the compound resulting from the trifluoromethyl groups and chlorine atoms.
Comparative data from related compounds suggest that the presence of trifluoromethyl groups significantly increases the logP value. For example, 2,4-Dichlorobenzotrifluoride has a reported logP value of 4.24 [8], indicating high lipophilicity.
Collision cross section measurements for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene are available from computational predictions. The predicted collision cross section values for different adduct forms are: [M+H]+ = 143.1 Ų, [M+Na]+ = 156.0 Ų, and [M-H]- = 139.6 Ų [14].
These collision cross section values are relevant for ion mobility spectrometry and mass spectrometry applications. The values reflect the molecular size and shape of the compound in the gas phase and are useful for analytical identification and characterization purposes.
Computational methods for predicting physical properties of 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene have not been extensively applied in the available literature. However, several computational approaches are mentioned in the literature for related compounds.
The Joback method has been used for estimating thermodynamic properties of halogenated aromatic compounds [15] [16]. Group contribution methods can be applied to estimate various properties based on the molecular structure and functional groups present in the compound.
Quantum chemical calculations using density functional theory (DFT) methods have been applied to similar compounds to predict molecular properties, conformational behavior, and thermodynamic parameters [17] [18]. These computational approaches could potentially be applied to 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene to estimate missing experimental data.
The limited availability of experimental data for this specific compound highlights the need for comprehensive experimental studies or the application of validated computational methods to predict the missing physicochemical properties. The complex structure with multiple electron-withdrawing groups presents challenges for both experimental measurements and computational predictions.
| Property | Value/Status | Reference |
|---|---|---|
| Molecular Formula | C8H2Cl2F6 | [1] [2] |
| Molecular Weight | 282.99 g/mol | [1] [2] |
| CAS Number | 1221272-88-3 | [1] [2] |
| Boiling Point | 98°C at 40 torr | [1] [2] |
| Melting Point | Not available | - |
| Density | Not available | - |
| Collision Cross Section [M+H]+ | 143.1 Ų | [14] |
| Collision Cross Section [M+Na]+ | 156.0 Ų | [14] |
| Collision Cross Section [M-H]- | 139.6 Ų | [14] |
| Heat Capacity | Not available | - |
| Viscosity | Not available | - |
| Thermal Conductivity | Not available | - |
| Solubility Parameters | Not available | - |
| Partition Coefficient | Not available | - |
Acute Toxic;Irritant